Vinyl phosphine Vinyl phosphine
Brand Name: Vulcanchem
CAS No.: 58436-39-8
VCID: VC18422811
InChI: InChI=1S/C2H5P/c1-2-3/h2H,1,3H2
SMILES:
Molecular Formula: C2H5P
Molecular Weight: 60.03 g/mol

Vinyl phosphine

CAS No.: 58436-39-8

Cat. No.: VC18422811

Molecular Formula: C2H5P

Molecular Weight: 60.03 g/mol

* For research use only. Not for human or veterinary use.

Vinyl phosphine - 58436-39-8

Specification

CAS No. 58436-39-8
Molecular Formula C2H5P
Molecular Weight 60.03 g/mol
IUPAC Name ethenylphosphane
Standard InChI InChI=1S/C2H5P/c1-2-3/h2H,1,3H2
Standard InChI Key SCESWTHQFQXGMV-UHFFFAOYSA-N
Canonical SMILES C=CP

Introduction

Structural and Chemical Fundamentals of Vinyl Phosphines

Vinyl phosphines are organophosphorus compounds with the general structure R2P-CH=CH2, where R represents aryl or alkyl substituents. The prototypical example, vinyldiphenylphosphine ((C6H5)2PCH=CH2), features two phenyl groups attached to phosphorus and a vinyl group, rendering it air-sensitive and highly reactive . The phosphorus atom in these compounds exhibits a trigonal pyramidal geometry, with the vinyl group introducing significant π-conjugation that influences both electronic and steric properties.

The synthesis of vinyldiphenylphosphine typically involves the reaction of chlorodiphenylphosphine with vinyl Grignard reagents (e.g., CH2=CHMgBr), yielding the target compound through nucleophilic substitution . This method capitalizes on the high reactivity of Grignard reagents to displace chloride ions, forming the P-C bond essential to the vinyl phosphine structure.

Physical and Spectroscopic Properties

The physical properties of vinyl phosphines vary with substituents. For diphenyl(vinyl)phosphine oxide (C14H13OP), a derivative where phosphorus is oxidized, key parameters include:

PropertyValueSource
Molecular Weight228.23 g/mol
Density1.11 ± 0.1 g/cm³
Melting Point117.5°C
Predicted Boiling Point397.6 ± 15.0°C

These compounds are typically isolated as colorless solids or liquids, requiring storage under inert conditions due to their air sensitivity . Spectroscopic techniques such as ³¹P NMR and IR spectroscopy are pivotal in characterizing vinyl phosphines, with ³¹P chemical shifts typically ranging from δ -10 to +30 ppm, depending on oxidation state and substituents.

Synthetic Methodologies for Vinyl Phosphines

Grignard-Based Synthesis

The most established route to vinyldiphenylphosphine involves treating chlorodiphenylphosphine with vinyl Grignard reagents . This exothermic reaction proceeds via a nucleophilic substitution mechanism:

(C6H5)2PCl+CH2=CHMgBr(C6H5)2PCH=CH2+MgBrCl\text{(C}_6\text{H}_5\text{)}_2\text{PCl} + \text{CH}_2=\text{CHMgBr} \rightarrow \text{(C}_6\text{H}_5\text{)}_2\text{PCH}=\text{CH}_2 + \text{MgBrCl}

The reaction requires anhydrous conditions and is typically conducted at low temperatures (-20°C to 0°C) to mitigate side reactions. Yields exceeding 70% are routinely achieved, with purity dependent on rigorous exclusion of moisture and oxygen.

Hydrotrifluoromethylation of Vinyl Phosphine Oxides

Recent advances in radical chemistry have enabled the direct hydrotrifluoromethylation of vinyl phosphine oxides. As reported by , this metal-free photochemical method employs sodium triflinate (CF3SO2Na) under UV/visible light irradiation:

R2P(O)CH=CH2+CF3SO2Nahν,acetoneR2P(O)CH2CF3\text{R}_2\text{P(O)CH}=\text{CH}_2 + \text{CF}_3\text{SO}_2\text{Na} \xrightarrow{h\nu, \text{acetone}} \text{R}_2\text{P(O)CH}_2\text{CF}_3

Key features of this reaction include:

  • Use of acetone or diacetyl as radical initiators to generate CF3 radicals.

  • Moderate to excellent yields (45–92%) across diverse substrates.

  • Mechanistic studies confirming H2O as the hydrogen source for β-trifluoromethylated products .

This method expands the utility of vinyl phosphine oxides in medicinal chemistry, where trifluoromethyl groups are prized for their metabolic stability.

Intramolecular Additions and Rearrangements

The synthesis of heterocyclic phosphorus compounds via intramolecular additions has been demonstrated using t-BuLi-mediated rearrangements. For example, vinyl bromides and phosphine oxides undergo cyclization to yield 2,3-dihydro-1H-phosphindole-1-oxides :

BrCH2C6H4P(O)R2t-BuLiPhosphindole Oxide\text{BrCH}_2\text{C}_6\text{H}_4\text{P(O)R}_2 \xrightarrow{t\text{-BuLi}} \text{Phosphindole Oxide}

Control experiments suggest a concerted aryl migration mechanism, with electron-rich aryl groups migrating faster than electron-deficient ones . This approach provides access to phosphacyclic structures with potential applications in asymmetric catalysis.

Reactivity and Functionalization

Radical Additions

Vinyl phosphines and their oxides participate in radical-mediated transformations. The hydrotrifluoromethylation reaction described earlier exemplifies this reactivity, where CF3 radicals add to the vinyl group’s β-position . Similar strategies could be extended to other radicals (e.g., - CN, - SO2Ar), though these remain underexplored.

Coordination Chemistry

Vinyldiphenylphosphine’s lone pair on phosphorus enables ligand formation with transition metals. For instance, complexes with Pd(0) or Pt(0) are catalytically active in cross-coupling reactions. The vinyl group’s π-electrons can additionally engage in η²-coordination, modulating metal center electronics.

Rearrangement Pathways

Phosphine-catalyzed rearrangements of vinylcyclopropanes have been investigated using density functional theory (DFT) . These reactions proceed via a two-stage mechanism:

  • S_N2-Type Ring Opening: Phosphine attacks the cyclopropane, forming a zwitterionic intermediate.

  • 7-endo-trig Cyclization: The intermediate undergoes ring closure to form seven-membered rings.

Water-assisted proton transfers are critical in these pathways, accelerating tautomerization and suppressing competing Cloke–Wilson rearrangements .

Applications in Catalysis and Materials Science

Ligand Design

Vinyldiphenylphosphine-derived ligands are pivotal in homogeneous catalysis. Their tunable steric bulk and electronic donation properties make them ideal for:

  • Suzuki–Miyaura cross-couplings.

  • Hydroformylation reactions.

  • Asymmetric hydrogenations.

For example, palladium complexes incorporating vinyl phosphine ligands exhibit enhanced activity in aryl chloride couplings compared to traditional triphenylphosphine systems.

Heterocycle Synthesis

The intramolecular addition of vinyllithium to phosphine oxides enables efficient construction of phosphindole oxides . These heterocycles are valuable intermediates in agrochemical and pharmaceutical synthesis, particularly as chiral auxiliaries.

Polymer Chemistry

Vinyl phosphines can copolymerize with styrene or acrylates to yield flame-retardant materials. The phosphorus moiety promotes char formation during combustion, reducing flammability.

Recent Advances and Future Directions

Photoredox Catalysis

Recent work has integrated vinyl phosphine oxides into photoredox cascades, enabling C–P bond formation under mild conditions. For instance, visible-light-mediated couplings with aryl diazonium salts have been reported, though mechanistic details remain under investigation.

Computational Design

DFT studies, such as those in , are guiding the rational design of vinyl phosphine catalysts. Predictive models for migratory aptitudes and reaction barriers could streamline the development of new synthetic methodologies.

Biomedical Applications

The trifluoromethylated derivatives from show promise as kinase inhibitors, with ongoing studies evaluating their pharmacokinetic profiles.

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